Rhodium, (triphenylphosphine)carbonylacetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

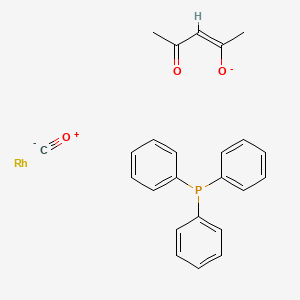

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and is soluble in acetone and chlorinated solvents . It is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .

Méthodes De Préparation

The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves several steps. One method includes conducting a backflow reaction on rhodium chloride trihydrate and a triphenylphosphine solution to prepare triphenylphosphine rhodium chloride. This intermediate is then mixed with N,N-dimethylformamide under nitrogen protection, followed by the addition of acetylacetone. The mixture undergoes a backflow heating reaction, is cooled to room temperature, concentrated, and then icy water is added to precipitate the crystals. The crystals are filtered, washed with water, and vacuum dried to obtain the final product . This method is advantageous as it uses environment-friendly solvents like ethyl alcohol, reducing production costs and environmental impact .

Analyse Des Réactions Chimiques

Rhodium, (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Rhodium, (triphenylphosphine)carbonylacetylacetonate is extensively used in scientific research and industrial applications:

Mécanisme D'action

The mechanism of action of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. For example, in hydroformylation, the rhodium center coordinates with the alkene and carbon monoxide, facilitating the addition of a formyl group to the alkene .

Comparaison Avec Des Composés Similaires

Rhodium, (triphenylphosphine)carbonylacetylacetonate can be compared with other rhodium complexes such as:

Wilkinson’s Catalyst (chloridotris(triphenylphosphine)rhodium(I)): This compound is also used in hydrogenation reactions but differs in its coordination environment and specific applications.

Rhodium acetylacetonate: This compound is another coordination complex of rhodium, used in different catalytic processes.

This compound stands out due to its unique combination of ligands, which provide specific catalytic properties and stability in various reaction conditions .

Propriétés

Numéro CAS |

25470-96-6 |

|---|---|

Formule moléculaire |

C24H22O3PRh- |

Poids moléculaire |

492.3 g/mol |

Nom IUPAC |

carbon monoxide;4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1 |

Clé InChI |

RHKGZYVYKXVQSD-UHFFFAOYSA-M |

SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES isomérique |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES canonique |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Origine du produit |

United States |

Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?

A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.

Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?

A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.